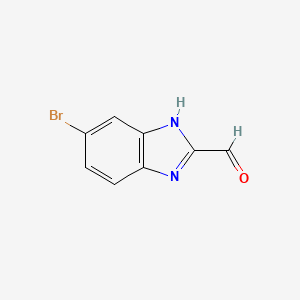

6-Bromo-1H-benzoimidazole-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILYMJBPLFCXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672182 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-26-2 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 6-Bromo-1H-benzoimidazole-2-carbaldehyde: A Core Component in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a substituted aromatic heterocyclic compound. Its structure, featuring a benzimidazole core with a bromine atom at the 6-position and an aldehyde group at the 2-position, dictates its chemical behavior and utility as a versatile building block in organic synthesis.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| CAS Number | 885280-26-2 | [1][2] |

| Appearance | Not explicitly detailed in the provided search results. | |

| Melting Point | Not explicitly detailed in the provided search results. | |

| Solubility | Not explicitly detailed in the provided search results. |

The benzimidazole structure is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous pharmacologically active agents.[3][4] The bromine atom and the aldehyde group serve as reactive handles for extensive chemical modification, allowing for the synthesis of diverse molecular libraries.[4]

Synthesis and Chemical Reactivity

The synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde typically involves the condensation of a substituted o-phenylenediamine with a suitable one-carbon source to form the benzimidazole ring, followed by functional group manipulations.[5][6]

2.1. General Synthetic Approach

A plausible synthetic route involves the reaction of 4-bromo-o-phenylenediamine with a glyoxal equivalent or a protected glyoxylic acid, followed by oxidation if necessary, to yield the target aldehyde. The precise conditions, including solvent, temperature, and catalyst, are critical for optimizing the yield and purity of the final product.[5][6]

Diagram of Synthetic Logic:

Caption: Inhibition of Tankyrase stabilizes the destruction complex, promoting β-catenin degradation and suppressing oncogenic gene expression.

Spectroscopic Profile

The structural identity and purity of 6-Bromo-1H-benzoimidazole-2-carbaldehyde are confirmed using standard spectroscopic techniques:

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, typically >9.5 ppm), distinct aromatic protons on the benzimidazole ring, and a broad signal for the N-H proton. [7][8][9]* Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (or protonated molecule) consistent with the molecular weight (225.04 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

As a laboratory chemical, 6-Bromo-1H-benzoimidazole-2-carbaldehyde requires careful handling.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust and prevent contact with skin, eyes, and clothing. [10][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][13]

Conclusion

6-Bromo-1H-benzoimidazole-2-carbaldehyde is more than a mere chemical intermediate; it is a cornerstone for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity provide an exceptional platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this powerful scaffold in the pursuit of novel treatments for cancer and other challenging diseases.

References

-

Cenmed Enterprises. 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde (C007B-512148). [Link]

-

Al-Ostath, A. et al. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 76826, 1H-Benzimidazole-2-carboxaldehyde". PubChem. [Link]

-

PubMed Central. "Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography". PMC. [Link]

-

PubMed. "Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH". [Link]

-

ACS Publications. "Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase". Journal of Medicinal Chemistry. [Link]

-

ACS Publications. "New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies". ACS Omega. [Link]

-

ACS Publications. "Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II". [Link]

-

OuluREPO. "Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach". [Link]

-

ResearchGate. "¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution". [Link]

-

The Royal Society of Chemistry. "c7dt02584j1.pdf". [Link]

-

RSC Publishing. "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents". [Link]

-

ScienceDirect. "Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors". [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 885280-26-2|6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 6-Bromo-1H-benzoimidazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-benzoimidazole-2-carbaldehyde (CAS 885280-26-2) is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group at the 2-position and a bromine atom on the benzene ring, offer versatile handles for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its potential applications in the design and development of novel therapeutic agents, particularly in the realm of oncology. The narrative emphasizes the chemical logic behind synthetic choices and the mechanistic basis for its utility in constructing complex bioactive molecules.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery, forming the core of numerous clinically approved drugs.[1] This structural motif's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory domains.[2][3] The introduction of a bromine atom and a carbaldehyde function, as seen in 6-Bromo-1H-benzoimidazole-2-carbaldehyde, further enhances its value as a synthetic intermediate, enabling diverse and targeted library synthesis for drug screening programs.

Physicochemical and Spectral Properties

Table 1: Physicochemical Properties of 6-Bromo-1H-benzoimidazole-2-carbaldehyde

| Property | Value | Source/Method |

| CAS Number | 885280-26-2 | - |

| Molecular Formula | C₈H₅BrN₂O | - |

| Molecular Weight | 225.04 g/mol | - |

| Appearance | Predicted: Off-white to yellow solid | Analogy |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol and other polar organic solvents; insoluble in water. | Analogy |

| Melting Point | Predicted: >200 °C (decomposition may occur) | Analogy |

Spectral Characteristics (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, with coupling patterns influenced by the bromine substituent. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The N-H proton of the imidazole ring will likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (around δ 180-190 ppm).

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=N stretching of the imidazole ring (around 1620-1640 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M+ and M+2).

Synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde: Plausible Synthetic Strategies

While a specific, validated protocol for the synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde is not widely published, two primary and chemically sound strategies can be proposed based on established benzimidazole synthesis methodologies.

Strategy 1: Cyclocondensation of 4-Bromo-1,2-phenylenediamine

This is the most direct and convergent approach, involving the reaction of a substituted o-phenylenediamine with a two-carbon electrophile that can be readily converted to an aldehyde. A common and effective method is the condensation with a glyoxylic acid derivative.[5]

Caption: Proposed Synthesis via Cyclocondensation.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water, add glyoxylic acid monohydrate (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold water, and then a minimal amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: A protic solvent mixture like ethanol/water is often used to facilitate the dissolution of the starting materials and the subsequent cyclization and dehydration steps.

-

Stoichiometry: A slight excess of glyoxylic acid is used to ensure complete consumption of the more valuable 4-bromo-1,2-phenylenediamine.

-

Temperature: Heating is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that form the benzimidazole ring.

Strategy 2: Vilsmeier-Haack Formylation of 6-Bromobenzimidazole

An alternative, though less convergent, approach involves the initial synthesis of 6-bromobenzimidazole followed by formylation at the 2-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[6][7]

Caption: Proposed Two-Step Synthesis via Vilsmeier-Haack Reaction.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Bromobenzimidazole

-

A mixture of 4-bromo-1,2-phenylenediamine (1.0 eq) and formic acid (excess) is heated at reflux for 2-4 hours.[8]

-

After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.

-

The solid is filtered, washed with water, and dried to afford 6-bromobenzimidazole.

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, excess, also serves as solvent). The mixture is stirred for 30 minutes at 0-5 °C.

-

Reaction: 6-Bromobenzimidazole (1.0 eq) is added portion-wise to the prepared Vilsmeier reagent, and the reaction mixture is then heated to 60-80 °C for several hours.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a suitable base. The resulting precipitate is filtered, washed with water, and purified as described in Strategy 1.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: The combination of DMF and POCl₃ generates the electrophilic Vilsmeier reagent (chloroiminium ion), which is reactive enough to formylate the electron-rich benzimidazole ring at the 2-position.[7]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling. Subsequent heating is necessary for the formylation reaction to proceed at a reasonable rate.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 6-Bromo-1H-benzoimidazole-2-carbaldehyde stems from the distinct reactivity of its functional groups.

-

The Aldehyde Group: This group is a versatile precursor for a multitude of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems.[9]

-

The Bromine Atom: The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, and amino moieties.[10] This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Application in Kinase Inhibitor Synthesis

The benzimidazole scaffold is a key component of many kinase inhibitors.[11] The aldehyde group of the title compound can be used to build side chains that interact with the hinge region of the kinase active site, while the bromine atom allows for the exploration of substituents that can occupy the hydrophobic pockets of the ATP-binding site.

Caption: Application in Kinase Inhibitor Design.

Potential as a Precursor for Topoisomerase Inhibitors

Benzimidazole derivatives have also been investigated as topoisomerase inhibitors, which are crucial targets in cancer chemotherapy.[12][13] The planar benzimidazole core can act as a DNA intercalating agent, and the substituents at the 2- and 6-positions can be tailored to enhance binding affinity and selectivity. The aldehyde functionality can be elaborated into more complex side chains designed to interact with the enzyme-DNA complex.

Safety and Handling

Detailed toxicological data for 6-Bromo-1H-benzoimidazole-2-carbaldehyde is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a high-value synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, its synthesis can be reliably approached through established methods such as cyclocondensation or Vilsmeier-Haack formylation. The dual functionality of the aldehyde and bromine groups provides a versatile platform for the synthesis of diverse compound libraries, particularly for targeting kinases and topoisomerases in oncology research. This guide provides a solid foundation for researchers to synthesize and utilize this promising building block in the quest for novel therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 22, 2026, from [Link]

-

Ferreira, I. C. F. R., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1432. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. [Link]

-

Duc, D. X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34875-34898. [Link]

-

Pozdnyakov, I. A., et al. (2020). Reactions of 2-formyl-1-methylbenzimidazole (1) with arenes under the action of various acids at room temperature. ResearchGate. [Link]

-

Chapman, N. B., et al. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. [Link]

-

Li, Y., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(3), 3345–3358. [Link]

-

Perin, N., et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 26(12), 3696. [Link]

- Shanghai Record Pharm Co Ltd. (2013). Synthesis method for 4-bromo-o-phenylenediamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135566606, New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors. Retrieved January 22, 2026, from [Link]

-

Biswas, M., et al. (2021). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 11(1), 20083. [Link]

-

Fleming, M. T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]

-

ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. Retrieved January 22, 2026, from [Link]

-

Reva, I., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2978–2989. [Link]

-

Youssif, B. G. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1370215. [Link]

-

Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Retrieved January 22, 2026, from [Link]

-

Al-Ostath, A. I., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3021. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved January 22, 2026, from [Link]

-

Papastergiou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1413. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 179998135, Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved January 22, 2026, from [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 22, 2026, from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

"6-Bromo-1H-benzoimidazole-2-carbaldehyde" molecular structure

An In-Depth Technical Guide to 6-Bromo-1H-benzoimidazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, with a focus on its strategic importance as a versatile building block in medicinal chemistry. The benzimidazole core is a well-established "privileged scaffold," known for its presence in numerous pharmacologically active agents, and the specific substitution pattern of this molecule offers unique advantages for synthetic elaboration.[1][2][3]

Molecular Structure and Physicochemical Properties

6-Bromo-1H-benzoimidazole-2-carbaldehyde possesses a bicyclic structure where a benzene ring is fused to an imidazole ring. The key functional groups—a bromine atom at the 6-position and a carbaldehyde (formyl) group at the 2-position—are critical to its chemical reactivity and utility. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the aldehyde group is a gateway for forming a multitude of derivatives through reactions like condensation, oxidation, and reduction.[4]

Core Structure Analysis

The benzimidazole nucleus is an isostere of natural purines, allowing its derivatives to interact readily with biological macromolecules, which is a cornerstone of its broad therapeutic potential.[5] The N-H of the imidazole ring is a hydrogen bond donor, while the sp² nitrogen is an acceptor, facilitating strong interactions with biological targets.

Caption: Molecular Structure of 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Physicochemical Data Summary

The key properties of 6-Bromo-1H-benzoimidazole-2-carbaldehyde are summarized below. These values are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 885280-26-2 | |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | |

| Appearance | Expected to be a solid powder | |

| Solubility | Likely soluble in polar organic solvents like DMSO and alcohols | [6] |

| SMILES | C1=CC2=C(C=C1Br)NC(=N2)C=O |

Synthesis and Mechanistic Insights

The synthesis of substituted benzimidazoles is a well-trodden path in organic chemistry. A robust and common method involves the condensation of an o-phenylenediamine with an aldehyde.[1][7] For the target molecule, this involves the reaction of 4-bromo-1,2-phenylenediamine with a suitable two-carbon electrophile that can be converted to an aldehyde.

The causality behind this choice is twofold: the starting materials are commercially available, and the reaction proceeds via a cyclocondensation that is often high-yielding. The use of an oxidizing agent is necessary to facilitate the final aromatization step to form the benzimidazole ring. Sodium metabisulfite is an effective choice as it can act as a mild oxidizing agent in the reaction medium.[7][8]

Caption: Synthetic workflow for 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, self-consistent procedure derived from established methodologies for benzimidazole synthesis.[7][8]

Objective: To synthesize 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Materials & Reagents:

-

4-Bromo-1,2-phenylenediamine

-

Sodium glyoxylate or a glyoxal equivalent

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of a glyoxal equivalent (1.1 eq) and sodium metabisulfite (1.5 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the condensation and cyclization steps.

-

Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Add water to the residue and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to precipitate the crude product. The pH adjustment ensures the benzimidazole, which can be protonated under acidic conditions, is in its neutral, less soluble form.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient. This step is critical to remove unreacted starting materials and side products.

-

Drying: Dry the purified product under vacuum to obtain 6-Bromo-1H-benzoimidazole-2-carbaldehyde as a solid.

Spectroscopic and Structural Characterization

Unambiguous characterization of the final product is paramount. A combination of spectroscopic techniques should be employed. While specific spectra for this exact compound are not widely published, the expected features can be reliably predicted based on its structure and data from analogous compounds like 1H-benzimidazole-2-carboxaldehyde.[9][10][11]

Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR (DMSO-d₆) | - A singlet for the aldehyde proton (~9.8-10.0 ppm).- A broad singlet for the N-H proton (>12 ppm).- Signals in the aromatic region (~7.5-8.0 ppm) corresponding to the three protons on the benzene ring. | The aldehyde proton is highly deshielded due to the electronegative oxygen. The acidic N-H proton signal is typically broad. The bromine atom influences the chemical shifts of adjacent aromatic protons.[10][12] |

| ¹³C NMR (DMSO-d₆) | - A signal for the aldehyde carbonyl carbon (~185-190 ppm).- Signals for the benzimidazole carbons (~110-150 ppm), including the C-Br carbon. | The carbonyl carbon is characteristic and appears far downfield. The number of signals should correspond to the 8 unique carbons in the molecule. |

| FT-IR (KBr) | - A strong C=O stretching band for the aldehyde (~1680-1700 cm⁻¹).- An N-H stretching band (~3200-3400 cm⁻¹).- C=N and C=C stretching bands in the fingerprint region (~1400-1600 cm⁻¹). | These vibrational frequencies are diagnostic for the key functional groups present in the molecule. |

| Mass Spec. (ESI+) | A molecular ion peak [M+H]⁺ at m/z ≈ 225/227. | The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two major peaks separated by 2 Da, confirming the presence of a single bromine atom. |

Reactivity and Applications in Drug Discovery

6-Bromo-1H-benzoimidazole-2-carbaldehyde is not typically an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

Synthetic Utility

The aldehyde and bromo groups allow for sequential or tandem reactions to build molecular complexity, a highly desirable feature in the synthesis of compound libraries for high-throughput screening.

-

Aldehyde Group: Serves as an electrophilic center for reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation with various nucleophiles to create Schiff bases or other heterocyclic rings. The reactivity of 2-formyl benzimidazoles is well-documented, allowing for reliable transformations.[13]

-

Bromo Group: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents, profoundly impacting the molecule's steric and electronic properties and its interaction with biological targets.[4][14]

Caption: Synthetic derivatization pathways from the core molecule.

Potential Therapeutic Applications

The benzimidazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[3][15][16] By modifying 6-Bromo-1H-benzoimidazole-2-carbaldehyde, researchers can explore novel candidates for:

-

Anticancer Agents: Many benzimidazole derivatives function as kinase inhibitors or DNA intercalating agents.[8][14][16]

-

Antimicrobial Agents: The scaffold is present in antifungal and antibacterial drugs.[8][17]

-

Antiviral Agents: Benzimidazole nucleoside analogues have shown promise as antiviral compounds.[18]

-

Anti-inflammatory and Analgesic Agents: The structure is amenable to modifications that target enzymes involved in inflammation.[15]

The strategic placement of the bromo and aldehyde groups allows for the systematic exploration of the structure-activity relationship (SAR), enabling the rational design of more potent and selective drug candidates.[2]

Conclusion

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a high-value synthetic intermediate for drug discovery and development. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, provides a robust platform for generating diverse molecular libraries. The foundational importance of the benzimidazole core, coupled with the synthetic flexibility of this specific derivative, ensures its continued relevance for scientists aiming to develop the next generation of therapeutic agents.

References

- Cenmed Enterprises. 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde (C007B-512148).

- Quinoline. 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo.

- Sigma-Aldrich. 6-Bromo-1H-benzimidazole 97 4887-88-1.

- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (PDF)

- Ingenta Connect.

- PubChem. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299.

- ACS Publications. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase | ACS Omega.

- NIH.

- PubChem. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826.

- RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

- Benchchem. Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole.

- Benchchem. The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole.

- Benchchem. Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.

- ResearchGate. Reactions of 2-formyl-1-methylbenzimidazole (1)

- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

- ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega.

- PubMed.

- ResearchGate. ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- The Royal Society of Chemistry. c7dt02584j1.pdf.

- ChemicalBook. Benzimidazole(51-17-2) 1H NMR spectrum.

- ChemicalBook. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo- | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Review on the Discovery of New Benzimidazole Derivatives as Antic...: Ingenta Connect [ingentaconnect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde from 4-Bromo-o-phenylenediamine

This guide provides a comprehensive technical overview for the synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde, a key heterocyclic intermediate in contemporary drug discovery and materials science. We will delve into the strategic synthesis from 4-bromo-o-phenylenediamine, elucidating the underlying reaction mechanism, providing a detailed experimental protocol, and contextualizing the process with field-proven insights.

Strategic Imperative: The Value of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic motif, renowned for its presence in a multitude of pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects.[1] The target molecule, 6-Bromo-1H-benzoimidazole-2-carbaldehyde, is of particular interest to medicinal chemists. The aldehyde functional group at the 2-position serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations. Concurrently, the bromine atom at the 6-position offers a site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The Synthetic Blueprint: Cyclocondensation Strategy

The most direct and widely adopted method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine derivative with a suitable one- or two-carbon synthon, such as an aldehyde or a carboxylic acid.[2] For the synthesis of our target molecule, a one-pot cyclocondensation reaction between 4-bromo-o-phenylenediamine and glyoxylic acid monohydrate represents an efficient and atom-economical approach. This reaction proceeds through an initial condensation to form a Schiff base, followed by intramolecular cyclization and subsequent dehydration and decarboxylation to yield the desired 2-carbaldehyde product.

Unraveling the Reaction Mechanism

The conversion of 4-bromo-o-phenylenediamine to 6-Bromo-1H-benzoimidazole-2-carbaldehyde is a sequential process involving condensation, cyclization, dehydration, and decarboxylation.

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-bromo-o-phenylenediamine on the electrophilic aldehyde carbon of glyoxylic acid. This is followed by dehydration to form a reactive Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered imidazoline ring.

-

Aromatization: The imidazoline intermediate subsequently undergoes dehydration (loss of a water molecule) to achieve the stable, aromatic benzimidazole ring system, yielding 6-bromo-1H-benzoimidazole-2-carboxylic acid.

-

Decarboxylation: Under the reaction conditions, typically elevated temperatures, the carboxylic acid at the 2-position undergoes decarboxylation (loss of CO2) to furnish the final product, 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

A Note on Regioselectivity: The use of an unsymmetrical starting material, 4-bromo-o-phenylenediamine, will inevitably lead to the formation of two constitutional isomers: 6-bromo-1H-benzoimidazole-2-carbaldehyde and 5-bromo-1H-benzoimidazole-2-carbaldehyde . The electronic and steric effects of the bromine substituent are generally not sufficient to drive the reaction exclusively to one isomer. Therefore, the crude product will be a mixture that necessitates purification, typically by column chromatography, to isolate the desired 6-bromo isomer.

Diagram 1: Proposed Reaction Mechanism

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

A Comprehensive Technical Guide to 6-Bromo-1H-benzoimidazole-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 6-Bromo-1H-benzoimidazole-2-carbaldehyde

-

Synonyms: 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde[1]

-

CAS Number: 885280-26-2

-

Molecular Formula: C₈H₅BrN₂O[1]

-

Molecular Weight: 225.04 g/mol [1]

-

Isomeric SMILES: C1=CC2=C(C=C1Br)NC(=N2)C=O[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 6-Bromo-1H-benzoimidazole-2-carbaldehyde |

| Synonyms | 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde |

| CAS Number | 885280-26-2 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Purity | ≥98% (as commercially available)[1] |

Plausible Synthesis Protocol

Step 1: Synthesis of 6-Bromo-1H-benzimidazole

The initial step is the formation of the benzimidazole core through the reaction of 4-bromo-1,2-phenylenediamine with formic acid.

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Formic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ice-cold water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, leading to the precipitation of the product.

-

Collect the precipitated solid by filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Step 2: Formylation of 6-Bromo-1H-benzimidazole

The second step involves the introduction of the carbaldehyde group at the 2-position of the benzimidazole ring. This can be achieved through various formylation methods.

Materials:

-

6-Bromo-1H-benzimidazole (from Step 1)

-

A suitable formylating agent (e.g., N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) - Vilsmeier-Haack reaction)

-

Appropriate solvent (e.g., Dichloromethane (DCM))

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Vilsmeier-Haack approach):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 eq.).

-

Cool the flask in an ice bath and add phosphorus oxychloride (1.2 eq.) dropwise with stirring.

-

Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-Bromo-1H-benzimidazole (1.0 eq.) in a suitable anhydrous solvent like DCM and add it to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Caption: Plausible two-step synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Spectroscopic and Physicochemical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons and the aldehyde proton. The chemical shifts (δ) are predicted in ppm relative to TMS.

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Benzimidazole N-H Proton: A broad singlet, typically downfield, around δ 12.0-13.0 ppm.

-

Aromatic Protons: The three protons on the benzene ring will likely appear in the range of δ 7.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants between them.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the benzimidazole carbons, and the aromatic carbons.

-

Carbonyl Carbon (-CHO): Expected in the downfield region, around δ 185-195 ppm.

-

Benzimidazole C2 Carbon: The carbon bearing the aldehyde group is expected around δ 145-155 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the typical aromatic region of δ 110-140 ppm. The carbon attached to the bromine atom (C6) will be influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches: Medium to strong bands in the 1450-1620 cm⁻¹ region, characteristic of the benzimidazole ring system.

-

C-H Stretch (Aromatic and Aldehyde): Bands around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and any bromine-containing fragments.

-

Molecular Ion (M⁺): Expected at m/z 224 and 226.

-

Major Fragments: Loss of the formyl group (-CHO) and other characteristic fragmentations of the benzimidazole ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of 6-Bromo-1H-benzoimidazole-2-carbaldehyde is dictated by its key functional groups: the aldehyde, the benzimidazole ring system, and the bromo substituent. This combination makes it a versatile intermediate in organic synthesis.

Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 6-Bromo-1H-benzoimidazole-2-carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol, (6-Bromo-1H-benzoimidazol-2-yl)methanol.

-

Condensation Reactions: Can participate in various condensation reactions (e.g., Knoevenagel, Wittig) to form more complex molecules.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted aminomethyl-benzimidazoles.

Reactivity involving the Benzimidazole Ring and Bromo Substituent

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The bromine atom at the 6-position serves as a valuable handle for further functionalization through cross-coupling reactions.

-

Cross-Coupling Reactions: The bromo substituent can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, or amino groups. This allows for the rapid generation of diverse chemical libraries for drug discovery.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the bromo group may undergo nucleophilic aromatic substitution.

Caption: Key reactive sites of 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] 6-Bromo-1H-benzoimidazole-2-carbaldehyde, as a functionalized benzimidazole, is a promising starting material for the synthesis of novel bioactive compounds. The ability to modify both the aldehyde group and the bromo-substituted ring allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

Conclusion

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its nomenclature, a plausible and detailed synthesis protocol, and predicted spectroscopic and physicochemical properties based on established chemical principles and data from related compounds. Its rich reactivity, stemming from the aldehyde, the benzimidazole core, and the bromo substituent, opens up numerous avenues for the creation of diverse and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this important heterocyclic compound.

References

- BenchChem. (2025). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole.

- Cenmed Enterprises. (n.d.). 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde (C007B-512148).

- MDPI. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Molecules, 26(15), 4483.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- ResearchGate. (2022). Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent.

- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22716.

- RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 6-Bromo-1H-benzimidazole 97%.

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 2685–2706.

- Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023).

Sources

- 1. cenmed.com [cenmed.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

A Technical Guide to the Solubility of 6-Bromo-1H-benzoimidazole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely owing to the versatile reactivity of the benzimidazole scaffold.[1] A critical parameter influencing its utility in these fields is its solubility in various organic solvents, which dictates its processability in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the expected solubility of 6-Bromo-1H-benzoimidazole-2-carbaldehyde, grounded in the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. Furthermore, it outlines a detailed, field-proven protocol for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.

Introduction: The Significance of Solubility in a Privileged Scaffold

The benzimidazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous pharmacologically active agents.[1] The introduction of a bromine atom and a carbaldehyde group at the 6- and 2-positions, respectively, of the 1H-benzoimidazole core creates a molecule with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex derivatives with diverse biological activities.[1] Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Ensuring homogenous reaction conditions for subsequent synthetic transformations.

-

Purification: Selecting appropriate solvent systems for crystallization and chromatography.

-

Biological Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentrations for in vitro and in vivo testing.

-

Formulation Development: A key determinant for the bioavailability of potential drug candidates.[2]

Theoretical Solubility Profile of 6-Bromo-1H-benzoimidazole-2-carbaldehyde

Molecular Structure and Physicochemical Properties

The solubility of a compound is governed by its molecular structure, including the presence of polar and non-polar groups, and its ability to form intermolecular interactions with the solvent.

-

Molecular Formula: C₈H₅BrN₂O

-

Molecular Weight: 225.04 g/mol

-

Key Functional Groups:

-

Benzimidazole Core: A heterocyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the lone pair of electrons on the other nitrogen can act as a hydrogen bond acceptor. This core contributes to the molecule's polarity.

-

Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.

-

Carbaldehyde Group (-CHO): A polar group containing an electronegative oxygen atom that can act as a hydrogen bond acceptor.

-

The presence of the polar benzimidazole ring and the carbaldehyde group suggests that 6-Bromo-1H-benzoimidazole-2-carbaldehyde will exhibit a degree of polarity.[3]

Inferences from Structurally Related Compounds

Examining the solubility of similar benzimidazole derivatives provides valuable insights:

-

2-Bromo-1H-benzo[d]imidazole: This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol, but insoluble in water.[1]

-

6-Bromo-1H-benzimidazole-2-carboxylic acid: This derivative is poorly soluble in water but is soluble in some polar organic solvents like DMSO.[3]

Based on this information, it is highly probable that 6-Bromo-1H-benzoimidazole-2-carbaldehyde will demonstrate good solubility in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents such as hexanes and toluene is expected to be low.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 6-Bromo-1H-benzoimidazole-2-carbaldehyde based on theoretical principles and data from related compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Ability to act as both hydrogen bond donors and acceptors, facilitating interaction with the benzimidazole and aldehyde moieties. |

| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle; the polar nature of the compound is incompatible with non-polar solvents.[4] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions, but lack of hydrogen bonding capability may limit solubility compared to polar protic/aprotic solvents. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of specific quantitative data, experimental determination of solubility is crucial. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[5]

Principle

A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined, representing the solubility of the compound in that solvent at that temperature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo- | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

physical appearance and stability of "6-Bromo-1H-benzoimidazole-2-carbaldehyde"

An In-depth Technical Guide to the Physical Properties and Chemical Stability of 6-Bromo-1H-benzoimidazole-2-carbaldehyde

Introduction

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its molecular architecture, featuring a stable benzimidazole scaffold substituted with a reactive aldehyde group and a bromine atom, makes it a versatile synthetic intermediate.[1][2] The benzimidazole nucleus is a privileged structure in pharmacology, known for its presence in a wide array of bioactive agents.[3] The aldehyde functionality serves as a crucial handle for introducing molecular diversity, allowing for the construction of more complex molecules through various chemical transformations.

The integrity of any starting material is paramount for the synthesis of novel chemical entities and the reliability of biological assays. Understanding the physical characteristics and stability profile of 6-Bromo-1H-benzoimidazole-2-carbaldehyde is therefore not merely academic; it is a critical prerequisite for its effective application. This guide provides a comprehensive overview of the compound's physical properties, its inherent stability, potential degradation pathways, and robust protocols for handling, storage, and stability assessment.

Physicochemical Properties

The fundamental physical and chemical properties of 6-Bromo-1H-benzoimidazole-2-carbaldehyde determine its behavior in various experimental settings. While direct experimental data for this specific molecule is sparse, reliable predictions can be made based on its structure and data from closely related analogues.

Caption: Chemical structure of the title compound.

A summary of its key properties is presented below.

| Property | Value | Source/Analogy |

| Molecular Formula | C₈H₅BrN₂O | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | Expected to be a solid powder, likely off-white to yellow/brown. | Analogy to 1H-benzoimidazole-2-carboxaldehyde (light yellow powder)[2] and 6-bromo-1H-benzimidazole (powder)[5][6] |

| Melting Point | Estimated in the range of 130-200 °C. | Analogy to 6-bromo-1H-benzimidazole (130-134 °C)[5] and 2-bromo-1H-benzimidazole (191-196 °C)[3] |

| Solubility | Likely poorly soluble in water; soluble in polar organic solvents such as DMSO and methanol. | Analogy to 6-bromo-1H-benzimidazole-2-carboxylic acid[7] and 2-bromo-1H-benzimidazole[3][8] |

Chemical Stability and Degradation Profile

The stability of 6-Bromo-1H-benzoimidazole-2-carbaldehyde is governed by the interplay between its robust benzimidazole core and its reactive aldehyde group.

Inherent Stability

The benzimidazole ring system is known for its high degree of aromaticity and chemical stability, making it a reliable scaffold in multi-step syntheses.[1] This core structure is generally resistant to moderate heat and a range of chemical reagents that are not strongly oxidizing or reducing.

Potential Degradation Pathways

The primary locus of instability is the aldehyde group, which is susceptible to several degradation pathways.

-

Oxidation: The aldehyde moiety (-CHO) is readily oxidized to the corresponding carboxylic acid (-COOH), particularly upon exposure to atmospheric oxygen. This is the most common degradation pathway for aldehyde-containing compounds. This process can be accelerated by light, heat, and the presence of metal impurities.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. Prolonged exposure to UV or high-intensity visible light may induce photochemical reactions, leading to discoloration and the formation of impurities.

-

Thermal Stress: While stable at ambient temperatures, excessive heat can promote degradation. It is crucial to handle the compound well below its melting point to avoid decomposition.

-

Incompatibilities: Strong oxidizing agents are the primary materials to avoid, as they will rapidly convert the aldehyde to a carboxylic acid.[9][10]

Caption: Primary degradation pathway via oxidation.

Recommended Handling and Storage Protocols

To preserve the purity and integrity of 6-Bromo-1H-benzoimidazole-2-carbaldehyde, adherence to strict handling and storage protocols is essential. These procedures are designed to mitigate the risks of oxidation and other degradation pathways.

Causality Behind Storage Choices

-

Tightly Sealed Container: Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting the primary oxidation pathway.[11][12]

-

Cool and Dry Environment: Low temperatures reduce the kinetic rate of degradation reactions. A dry environment prevents potential hydrolysis or moisture-catalyzed reactions. Storage at 0-8°C is often recommended for analogous structures.[2]

-

Protection from Light: Using an amber vial or storing the container in a dark place prevents light-induced degradation.[8]

-

Inert Atmosphere: For long-term storage or for high-purity applications, flushing the container with an inert gas like argon or nitrogen displaces oxygen, providing the most robust protection against oxidation.[13]

Caption: Recommended workflow for handling and storage.

Experimental Workflow for Stability Assessment

A forced degradation study is a self-validating system to identify the intrinsic stability of a compound and its susceptibility to various environmental factors. This protocol provides a systematic approach to evaluating 6-Bromo-1H-benzoimidazole-2-carbaldehyde.

Objective

To identify and quantify degradation products of 6-Bromo-1H-benzoimidazole-2-carbaldehyde under oxidative, photolytic, and thermal stress conditions.

Methodology

Step 1: Initial Characterization (Time Zero Analysis)

-

Prepare Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Establish Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with 0.1% formic acid or TFA) is a common starting point.

-

Confirm Identity: Analyze the stock solution via LC-MS to confirm the mass of the parent peak.

-

Record Initial Purity: Run the HPLC method to establish the initial purity profile and retention time of the compound. This serves as the control benchmark.

Step 2: Forced Degradation

-

Oxidative Stress: To a portion of the stock solution, add a small volume of 3% hydrogen peroxide solution. Allow it to react for a set period (e.g., 24 hours) at room temperature.

-

Photostability: Expose a sample of the solid powder and a portion of the stock solution to a controlled source of UV/Visible light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it in the same chamber.

-

Thermal Stress: Place a sample of the solid powder in an oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 48 hours).

Step 3: Analysis of Stressed Samples

-

Sample Preparation: After the stress period, dilute the stressed solutions to the same concentration as the initial analysis. For the heat-stressed solid, dissolve it in the solvent to the target concentration.

-

HPLC Analysis: Analyze all stressed samples and the corresponding controls using the established HPLC method.

-

LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to determine the mass of the degradation products.

Data Interpretation

-

Compare Chromatograms: Overlay the chromatograms of the stressed samples with the time-zero control. A decrease in the area of the parent peak indicates degradation. The appearance of new peaks signifies the formation of impurities.

-

Identify Degradants: The mass data from LC-MS can confirm the identity of key degradants. For example, an increase in mass of 16 amu (one oxygen atom) in a major degradant from the oxidative stress sample would strongly support the formation of the carboxylic acid.

Caption: Experimental workflow for stability assessment.

Conclusion

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a valuable chemical intermediate whose utility is directly linked to its purity. While its benzimidazole core provides considerable stability, the aldehyde functional group presents a vulnerability, primarily to oxidation. By understanding its physicochemical properties and potential degradation pathways, researchers can implement effective handling and storage strategies. The recommended protocols—storing the compound in a cool, dark, dry place, preferably under an inert atmosphere, and minimizing its exposure to air and light during handling—are critical for preserving its integrity. Verifying stability through a systematic forced degradation study ensures that the compound is fit for purpose, leading to more reliable and reproducible scientific outcomes in drug development and beyond.

References

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Alchemist-chem. 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo-. Quinoline. [Link]

-

Cenmed Enterprises. 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde. [Link]

-

Kamal, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Center for Biotechnology Information. [Link]

-

Carl Roth. Safety Data Sheet: Benzaldehyde. [Link]

-

ChemBK. 6-bromo-1H-benzimidazole. [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cenmed.com [cenmed.com]

- 5. 6-溴-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo- | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 8. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Enhanced Electrophilicity of the Aldehyde Group in 6-Bromo-1H-benzoimidazole-2-carbaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry and the Significance of Electrophilicity

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The versatility of the benzimidazole scaffold lies in its ability to engage in various biological interactions, such as hydrogen bonding and π–π stacking, which can be fine-tuned through substitution on the bicyclic ring system.[1]

This technical guide focuses on a key derivative, 6-Bromo-1H-benzoimidazole-2-carbaldehyde , and provides an in-depth analysis of the electrophilic character of its aldehyde functionality. Understanding and harnessing the electrophilicity of this aldehyde group is paramount for medicinal chemists and drug development professionals. It opens avenues for a multitude of chemical transformations, enabling the synthesis of diverse molecular libraries for lead optimization and the development of novel therapeutic candidates. The strategic placement of the bromo substituent and the inherent electronic nature of the benzimidazole ring system converge to significantly enhance the reactivity of the 2-carbaldehyde group, making it a highly valuable synthon in drug discovery programs.

Unveiling the Electronic Landscape: Factors Governing the Electrophilicity of the Aldehyde

The electrophilicity of the carbonyl carbon in an aldehyde is a direct consequence of the polarization of the carbon-oxygen double bond. In the case of 6-Bromo-1H-benzoimidazole-2-carbaldehyde, this inherent polarity is substantially amplified by the cumulative electronic effects of the benzimidazole ring and the bromo substituent.

The Electron-Withdrawing Nature of the Benzimidazole Ring

The benzimidazole ring system, particularly when attached at the 2-position, acts as a potent electron-withdrawing group. This is attributed to the presence of two nitrogen atoms within the five-membered imidazole ring. One nitrogen atom is pyrrole-like and the other is pyridine-like. The pyridine-like nitrogen, with its lone pair of electrons in an sp² hybrid orbital, exerts a significant -I (negative inductive) effect. This inductive pull of electrons away from the 2-position, where the aldehyde group is attached, depletes the electron density at the carbonyl carbon, thereby increasing its partial positive charge and, consequently, its electrophilicity.

Furthermore, the benzimidazole ring can participate in resonance stabilization of the negative charge that develops on the carbonyl oxygen upon nucleophilic attack. This stabilization of the transition state lowers the activation energy of the reaction, further promoting nucleophilic addition.

The Inductive and Resonance Effects of the Bromo Substituent

The bromine atom at the 6-position of the benzimidazole ring further enhances the electrophilicity of the aldehyde group through both inductive and resonance effects.

-

Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the benzene ring, further polarizing the benzimidazole system and ultimately increasing the partial positive charge on the carbonyl carbon.

-

Resonance Effect (+R): While bromine possesses lone pairs of electrons that can be delocalized into the aromatic ring via a +R effect, its -I effect is generally considered to be more dominant in influencing the reactivity of substituents on the benzene ring. However, the interplay of these effects modulates the overall electron density distribution.

The combined electron-withdrawing influence of the benzimidazole ring and the bromo substituent creates a significantly electron-deficient carbonyl carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.

Caption: Electronic contributions to enhanced electrophilicity.

Spectroscopic Evidence and Physicochemical Properties

While specific experimental data for 6-Bromo-1H-benzoimidazole-2-carbaldehyde is not extensively published, we can infer its properties from closely related analogs and general principles of spectroscopy.

13C NMR Spectroscopy: A Window into Electrophilicity

The chemical shift of the carbonyl carbon in a 13C NMR spectrum is a sensitive probe of its electronic environment. A more deshielded carbonyl carbon (i.e., a higher chemical shift value) indicates a lower electron density and, therefore, a higher electrophilicity. For aldehydes, the carbonyl carbon typically resonates in the range of 190-200 ppm. Due to the potent electron-withdrawing effects of the 6-bromo-1H-benzimidazole moiety, it is anticipated that the aldehyde carbon of the title compound will exhibit a chemical shift towards the downfield end of this range, likely exceeding 190 ppm.

For a closely related compound, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, the carbon atoms of the brominated benzene ring have been reported, providing valuable reference points for the signals of the core structure.[2]

| Property | Value | Reference |

| Molecular Formula | C8H5BrN2O | [3] |

| Molecular Weight | 225.04 g/mol | [3] |

| Appearance | Likely a solid | N/A |

| 13C NMR (Carbonyl C, Predicted) | >190 ppm | Inferred |

Reactivity Profile: Harnessing Electrophilicity in Organic Synthesis

The enhanced electrophilicity of 6-Bromo-1H-benzoimidazole-2-carbaldehyde makes it a versatile substrate for a variety of nucleophilic addition reactions that are fundamental in the synthesis of complex molecules for drug discovery.

Wittig Reaction: Formation of Alkenes